molecular formula C24H17BrO7 B3026160 carbonic acid, 2-bromoethyl 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester

carbonic acid, 2-bromoethyl 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester

Cat. No.: B3026160
M. Wt: 497.3 g/mol
InChI Key: XOUSDCPPGSMKQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. When it reacts with H₂S, it emits fluorescence (Ex/Em = 485/535 nm), allowing for precise measurement of H₂S levels. This compound has applications in both cancer and normal cells, making it a valuable tool for researchers .

Chemical Reactions Analysis

CAY10731 undergoes specific types of reactions, including oxidation, reduction, and substitution. Here are some key points:

    Oxidation: CAY10731 can be oxidized under certain conditions.

    Reduction: It may participate in reduction reactions.

    Substitution: The compound can undergo substitution reactions, although specific reagents and conditions are not widely documented.

Major products resulting from these reactions remain unspecified.

Scientific Research Applications

CAY10731 finds applications across various scientific domains:

    Chemistry: As a fluorescent probe, it aids in H₂S detection.

    Biology: Researchers use it to monitor exogenous and endogenous H₂S levels in living tissues.

    Medicine: Its potential therapeutic applications are still under investigation.

Mechanism of Action

The exact mechanism by which CAY10731 exerts its effects remains an active area of research. It likely involves interactions with molecular targets and specific pathways, but further studies are needed for a comprehensive understanding.

Properties

IUPAC Name

2-bromoethyl (6'-methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrO7/c1-28-14-6-8-18-20(12-14)31-21-13-15(30-23(27)29-11-10-25)7-9-19(21)24(18)17-5-3-2-4-16(17)22(26)32-24/h2-9,12-13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUSDCPPGSMKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)OCCBr)C5=CC=CC=C5C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
carbonic acid, 2-bromoethyl 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester
Reactant of Route 2
carbonic acid, 2-bromoethyl 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester
Reactant of Route 3
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carbonic acid, 2-bromoethyl 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester
Reactant of Route 4
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carbonic acid, 2-bromoethyl 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester
Reactant of Route 5
Reactant of Route 5
carbonic acid, 2-bromoethyl 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester
Reactant of Route 6
Reactant of Route 6
carbonic acid, 2-bromoethyl 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester

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